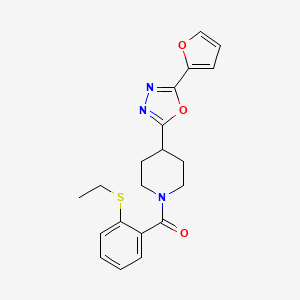
(2-(Ethylthio)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Ethylthio)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-(Ethylthio)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , identified by its CAS number 1226457-57-3, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H21N3O2S2 , with a molecular weight of 399.5 g/mol . The structure consists of an ethylthio group attached to a phenyl ring, which is further linked to a piperidine moiety substituted with a furan-containing oxadiazole. This unique combination of structural features may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O2S2 |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 1226457-57-3 |
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the oxadiazole and furan rings enhances its ability to modulate biological processes. Research indicates that compounds containing oxadiazole derivatives often exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Zhang et al. (2023) synthesized several oxadiazole derivatives and screened them for anticancer activity against various cell lines, demonstrating significant inhibition at low concentrations (IC50 values ranging from 0.67 µM to 1.18 µM) .
- A study reported that compounds with similar structures exhibited potent cytotoxic effects on cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer), suggesting that the incorporation of furan and oxadiazole moieties enhances their efficacy .
Study 1: Anticancer Efficacy
In a comparative study, several derivatives were evaluated for their growth inhibition on cancer cell lines. The compound demonstrated promising results, particularly against the MDA-MB-435 melanoma cell line, where it achieved a growth percent inhibition significantly higher than standard treatments .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of oxadiazole-containing compounds. The results indicated that these compounds could inhibit key enzymes such as EGFR and IL-6 at concentrations lower than those required for traditional inhibitors .
Propiedades
IUPAC Name |
(2-ethylsulfanylphenyl)-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-27-17-8-4-3-6-15(17)20(24)23-11-9-14(10-12-23)18-21-22-19(26-18)16-7-5-13-25-16/h3-8,13-14H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVASBUHBIZARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













